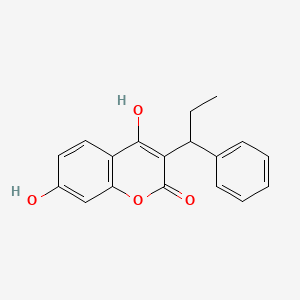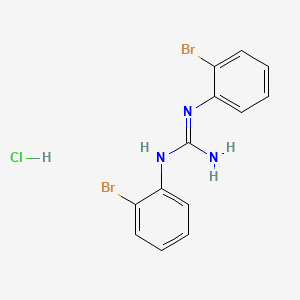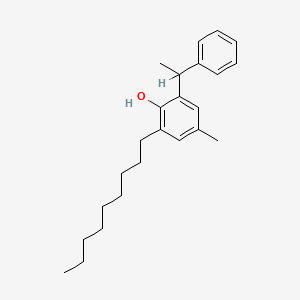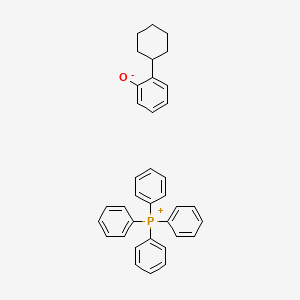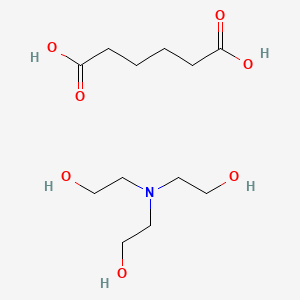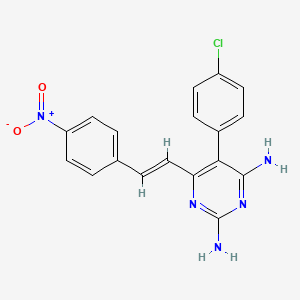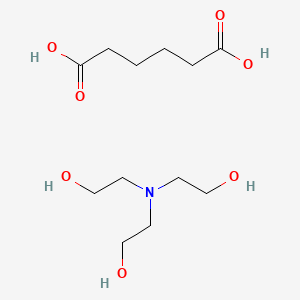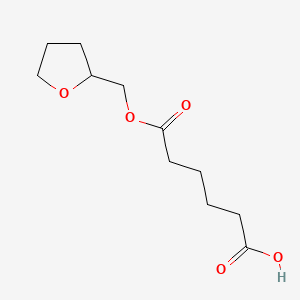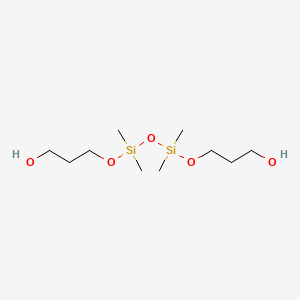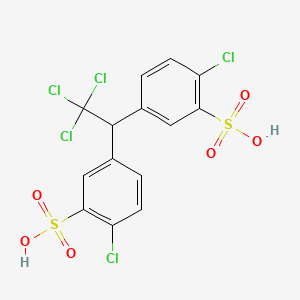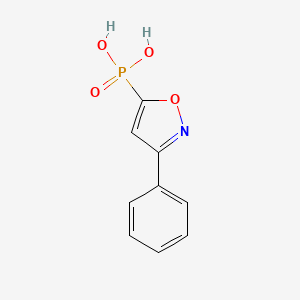
Antimonatetungstate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimonatetungstate is an inorganic compound that combines antimony, tungsten, and oxygen. It is known for its unique chemical properties and potential applications in various fields, including catalysis and materials science. The compound’s structure typically involves complex polymeric linkages between the metal and oxygen atoms, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Antimonatetungstate can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. One common approach involves reacting antimony trioxide (Sb2O3) with tungsten trioxide (WO3) under high-temperature conditions. The reaction typically requires temperatures above 600°C and may involve the use of fluxes to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of high-purity raw materials and controlled reaction environments to ensure the consistency and quality of the final product. The process may include steps such as calcination, milling, and purification to achieve the desired chemical composition and physical properties .
Analyse Des Réactions Chimiques
Types of Reactions: Antimonatetungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of multiple oxidation states for both antimony and tungsten.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) under controlled conditions.
Substitution: Substitution reactions can occur in the presence of suitable ligands or complexing agents, leading to the formation of various derivatives
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions can produce lower oxidation state species .
Applications De Recherche Scientifique
Antimonatetungstate has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as ceramics and composites.
Radiation Shielding: this compound-containing glasses have been investigated for their ability to attenuate fast neutrons and gamma rays, making them useful in radiation shielding applications.
Medical Applications: Research is ongoing into the potential use of this compound in medical diagnostics and treatments, particularly in imaging and targeted drug delivery.
Mécanisme D'action
The mechanism by which antimonatetungstate exerts its effects is complex and involves multiple pathways. The compound’s catalytic activity is primarily attributed to its ability to facilitate electron transfer reactions. This is achieved through the interaction of the metal centers with reactant molecules, leading to the formation of intermediate species that undergo further transformation .
Molecular Targets and Pathways:
Electron Transfer: The metal centers in this compound can participate in redox reactions, facilitating the transfer of electrons between reactant molecules.
Surface Interactions: The high surface area of the compound allows for effective adsorption of reactants, enhancing the rate of chemical reactions
Comparaison Avec Des Composés Similaires
Antimonatetungstate can be compared with other similar compounds, such as:
Potassium Antimonate (K3Sb3O10·4H2O): Known for its use as a flame retardant and catalyst, potassium antimonate shares some chemical properties with this compound but differs in its specific applications and structure.
Sodium Antimonate (NaSbO3): This compound is used in various industrial applications, including glass production and as a clarifying agent.
Lead Antimonate (Pb2Sb2O7): Used historically as a pigment, lead antimonate has distinct properties and applications, particularly in the field of art and materials science.
Uniqueness of this compound: this compound stands out due to its unique combination of antimony and tungsten, which imparts specific catalytic and material properties not found in other antimonates.
Propriétés
Numéro CAS |
11138-63-9 |
|---|---|
Formule moléculaire |
H5O8SbW |
Poids moléculaire |
438.64 g/mol |
Nom IUPAC |
dihydroxy(dioxo)tungsten;stiboric acid |
InChI |
InChI=1S/5H2O.3O.Sb.W/h5*1H2;;;;;/q;;;;;;;;+3;+2/p-5 |
Clé InChI |
KJKGDABVJRFJDD-UHFFFAOYSA-I |
SMILES canonique |
O[Sb](=O)(O)O.O[W](=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


